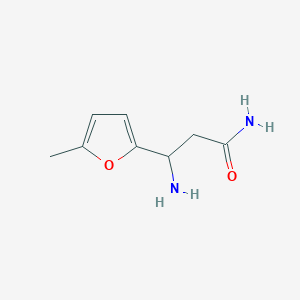

3-Amino-3-(5-methylfuran-2-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanamide |

InChI |

InChI=1S/C8H12N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11) |

InChI Key |

SYSVJVPVHWFHOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)N)N |

Origin of Product |

United States |

Contextualization Within Furan Containing Organic Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of many biologically active compounds. ijabbr.comnih.gov Its presence is noted in a multitude of natural products and synthetic molecules, where it often plays a pivotal role in the compound's pharmacological profile. nih.gov The versatility of the furan scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. ijabbr.com

Furan derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ijabbr.comnih.govhumanjournals.com For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown notable antibacterial activity. ijabbr.com The significance of the furan moiety is further underscored by its incorporation into established pharmaceutical agents. This well-documented biological relevance of furan-containing compounds provides a strong foundation for the investigation of new molecules, such as 3-Amino-3-(5-methylfuran-2-yl)propanamide, that feature this important heterocyclic system.

Significance of Propanamide Scaffolds in Chemical Synthesis and Biological Sciences

The propanamide scaffold is another structural motif of considerable importance in the chemical and biological sciences. Propanamide and its derivatives are integral components in a vast number of organic molecules, including many pharmaceuticals. The amide bond, a defining feature of the propanamide structure, is a fundamental linkage in peptides and proteins, highlighting its biocompatibility and importance in biological systems.

In the context of drug design and development, the propanamide backbone can influence a molecule's solubility, stability, and ability to interact with biological targets. The synthesis of various propanamide derivatives has been a fruitful area of research, leading to the discovery of compounds with a range of biological activities. For example, patents have been filed for 3-(N,N-disubstituted amino)propanamide derivatives for their potential therapeutic applications. google.com The strategic incorporation of a propanamide scaffold into a molecule containing a furan (B31954) ring, as seen in 3-Amino-3-(5-methylfuran-2-yl)propanamide, is a rational approach to creating novel compounds with potential pharmaceutical value.

Rationale for Comprehensive Investigation of 3 Amino 3 5 Methylfuran 2 Yl Propanamide

Direct Synthetic Routes to the Core Structure

The direct synthesis of this compound can be strategically approached by constructing the carbon skeleton and then introducing the necessary functional groups in a sequential manner. A logical pathway involves the formation of the propanamide backbone, the introduction of the β-amino group, and the integration of the 5-methylfuran-2-yl moiety.

Amidation Reactions for Propanamide Formation

The final step in many synthetic routes to this compound would be the formation of the primary amide from its corresponding carboxylic acid, 3-amino-3-(5-methylfuran-2-yl)propanoic acid, or its ester. Direct amidation of unprotected amino acids is a significant challenge due to the competing reactivity of the amino and carboxyl groups. However, modern methods have been developed to address this.

One effective approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate the direct amidation of unprotected α- and β-amino acids. nih.govrsc.org This method avoids the need for protecting group chemistry, thus shortening the synthetic sequence. rsc.org The reaction typically proceeds in a suitable solvent like cyclopentyl methyl ether.

Alternatively, classical coupling reagents can be employed, though often with the prerequisite of N-protection (e.g., with Boc or Cbz groups) to prevent side reactions. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for activating the carboxylic acid for subsequent reaction with an amine source, such as ammonia (B1221849). nih.gov

Table 1: Comparison of Amidation Methods for Amino Acids

| Reagent/Catalyst | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| B(OCH₂CF₃)₃ | Borate ester reagent | Protecting-group-free; often high purity via filtration rsc.org | Reagent can be moisture-sensitive |

| CDI | Carbodiimide coupling agent | Mild conditions; good yields nih.gov | Typically requires N-protection of the amino acid |

| Group(IV) Metal Salts | Lewis acid catalysts | Can be used catalytically nih.gov | May require specific solvents and conditions |

Introduction of the Amino Moiety

The introduction of the amino group at the β-position is a critical step. A common strategy is the conjugate addition (a aza-Michael reaction) of an amine or an amine equivalent to an α,β-unsaturated carbonyl compound. rsc.org In this context, the precursor would be (E)-3-(5-methylfuran-2-yl)propenoic acid or its ester. This intermediate can be synthesized from 5-methylfuran-2-carbaldehyde.

Another powerful method is the Mannich reaction, which involves the condensation of an aldehyde (5-methylfuran-2-carbaldehyde), an amine (e.g., ammonia or a protected equivalent), and a compound containing an active methylene (B1212753) group (like malonic acid or its derivatives). rsc.orgorganic-chemistry.org This three-component reaction assembles the β-amino acid skeleton efficiently.

Integration of the Furan-2-yl Substructure

The synthesis originates with a furan-containing starting material, most commonly an aldehyde. 5-Methylfuran-2-carbaldehyde is a readily available precursor that serves as the foundation for building the propanamide side chain.

A typical sequence starts with a condensation reaction, such as a Knoevenagel or aldol (B89426) condensation, between 5-methylfuran-2-carbaldehyde and a two-carbon nucleophile like malonic acid or an acetate (B1210297) enolate. This forms the α,β-unsaturated acid or ester, (E)-3-(5-methylfuran-2-yl)propenoic acid, setting the stage for the introduction of the amino group as described previously. mdpi.com

Stereoselective Synthesis of this compound

Achieving stereocontrol to produce a single enantiomer of the target compound is crucial for many applications. Catalytic asymmetric synthesis provides the most elegant and efficient routes to enantiopure β-amino acids and their derivatives. rsc.org

One prominent strategy is the catalytic enantioconvergent 2-aza-Cope rearrangement of racemic β-formyl amides. nih.govacs.orgnih.gov This reaction, catalyzed by chiral phosphoric acids, can establish the vicinal C-N and C-C bonds with high diastereo- and enantiocontrol. nih.govacs.org The methodology has been successfully applied to substrates containing furan-2-yl groups, yielding the corresponding β-amino amides with high stereoselectivity. acs.org

Another approach is the asymmetric Mannich reaction. The use of chiral catalysts, such as Mg(II)-BINOLate salts, can promote the highly enantioselective reaction between aldimines and nucleophiles like dialkyl malonates, providing a direct route to optically active β-amino acids. organic-chemistry.org

Enzymatic methods also offer a powerful tool for obtaining enantiopure compounds. β-aminopeptidases can be used for the kinetic resolution of racemic β-amino acid amides, selectively hydrolyzing one enantiomer (typically the L-enantiomer) to the corresponding β-amino acid, leaving the other enantiomer (the D-amide) unreacted and in high enantiomeric excess. ethz.ch

Table 2: Selected Stereoselective Synthesis Methods for β-Amino Amides

| Method | Catalyst/Reagent | Stereocontrol | Applicability |

|---|---|---|---|

| 2-Aza-Cope Rearrangement | Chiral Phosphoric Acids | High diastereo- and enantioselectivity nih.govacs.org | Demonstrated for furan-2-yl substrates acs.org |

| Asymmetric Mannich Reaction | Chiral Metal Complexes (e.g., Mg(II)-BINOLate) | High enantioselectivity organic-chemistry.org | Broad scope for various aldehydes and amines |

Multicomponent Reactions (MCRs) Incorporating Relevant Subunits

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step from three or more starting materials. nih.gov A novel one-pot MCR has been developed for the synthesis of β-amino amides from aldehydes, anilines, carboxylic acids, and ynamides. nih.govresearchgate.net

Adapting this to the target molecule, 5-methylfuran-2-carbaldehyde could serve as the aldehyde component. In this MCR, the ynamide acts as a two-carbon component that ultimately forms the backbone of the β-amino amide, a departure from the one-carbon role of isocyanides in the classic Ugi reaction. researchgate.net This process allows for the rapid assembly of diverse β-amino amide structures.

Another relevant MCR is the Mannich reaction, which, in its three-component version (aldehyde, amine, enolizable carbonyl compound), directly constructs the β-aminoketone or ester framework. rsc.org Subsequent conversion of the ketone or ester to an amide would yield the desired product.

Strategic Syntheses from Alternative Furan Precursors or Amino Acid Derivatives

Alternative synthetic strategies can provide access to the target molecule by starting from different precursors.

One approach involves the hydroarylation of furan derivatives. For instance, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid can yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com While this method adds an aryl group, similar principles of activating the furan ring or a side chain could be envisioned for other transformations.

Starting from a pre-existing amino acid is another viable strategy. For example, homologation of an α-amino acid, such as one derived from furan, could be achieved through methods like the Arndt-Eistert synthesis to yield the corresponding β-amino acid, which can then be amidated.

Furthermore, the furan ring itself can be synthesized. For instance, (5S)-5-Methylfuran-2(5H)-one can be synthesized from L-lactic acid ethyl ester, providing a chiral furan precursor that could potentially be elaborated into the target molecule, thereby installing chirality from the start. researchgate.net

Cascade and Cycloaddition Approaches for Structural Complexity

The construction of complex molecular architectures from simpler starting materials in a highly efficient and atom-economical manner is a central goal in modern organic synthesis. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and cycloaddition reactions, which allow for the rapid assembly of cyclic systems, represent powerful strategies for achieving this complexity. In the context of synthesizing this compound and its analogues, these approaches offer elegant and convergent pathways to introduce stereochemical and structural diversity.

Cycloaddition reactions are a cornerstone of synthetic chemistry, enabling the formation of cyclic structures with a high degree of stereocontrol. For the synthesis of furan-containing amino acid and amide derivatives, both [4+2] and [3+2] cycloadditions are of significant interest.

Diels-Alder ([4+2]) Cycloaddition: The furan ring can act as a diene in the Diels-Alder reaction, reacting with various dienophiles to form oxabicyclic adducts. This strategy is particularly useful for accessing saturated and partially saturated cyclic analogues. For instance, 2-methylfuran (B129897) can react with dienophiles like maleimides to yield bicyclic compounds that can be further elaborated. While the direct Diels-Alder reaction of furfural (B47365) or its derivatives with common alkenes can be thermodynamically unfavorable, this can be overcome by modifying the electronic nature of the furan ring or the dienophile. mdpi.comnih.gov The resulting oxanorbornene structures can serve as versatile intermediates, which upon further transformation, could yield complex amino acid derivatives. semanticscholar.org

A representative Diels-Alder reaction involving a furan derivative is shown in the table below:

| Furan Diene | Dienophile | Resulting Adduct | Potential Application |

|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide | Oxanorbornene derivative | Precursor for bicyclic amino acids. nih.gov |

| Furfural | Acrylonitrile | Cycloadduct | Intermediate for substituted aromatic compounds. nih.gov |

1,3-Dipolar ([3+2]) Cycloaddition: This class of reactions is highly effective for the construction of five-membered heterocyclic rings. A particularly relevant approach involves the reaction of azomethine ylides with dipolarophiles. Azomethine ylides can be generated from the decarboxylative condensation of α-amino acids with aldehydes. nih.gov A hypothetical route to a precursor of the target molecule could involve the [3+2] cycloaddition of an azomethine ylide with a furan-containing dipolarophile. More directly, carbenoid-mediated [3+2] cycloadditions with enamines can produce 2-amino-2,3-dihydrofurans, which are valuable intermediates for the synthesis of 2-aminofurans. rsc.orgresearchgate.net Furthermore, intramolecular nitrile oxide cycloaddition has been employed as a key step in the synthesis of furan derivatives of the cyclic β-amino acid cispentacin. researchgate.net

An overview of a potential [3+2] cycloaddition approach is detailed in the table below:

| Dipole | Dipolarophile | Cycloadduct | Synthetic Utility |

|---|---|---|---|

| Azomethine Ylide (from an amino acid and aldehyde) | Furan-2-acrylonitrile | Pyrrolidine-fused furan | Access to polycyclic furan-containing amino acid analogues. nih.govbeilstein-journals.org |

| Nitrile Oxide | Alkene-tethered furan | Isoxazoline-furan derivative | Key intermediate for cyclic β-amino acid synthesis. researchgate.net |

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single pot, often leading to a significant increase in molecular complexity with minimal purification steps. These processes are highly desirable from both an economic and environmental perspective.

Multicomponent Reactions (MCRs): MCRs are a powerful type of cascade reaction where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The Strecker reaction, one of the first documented MCRs, provides a direct route to α-amino nitriles from an aldehyde, an amine, and a cyanide source, which can then be hydrolyzed to the corresponding amino acid. nih.gov A Strecker-type reaction involving 5-methylfuran-2-carbaldehyde, ammonia, and a cyanide source could, in principle, provide a direct precursor to the amino acid corresponding to the target amide.

Another powerful MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. This reaction is renowned for its ability to generate diverse libraries of peptide-like molecules. researchgate.net

A hypothetical multicomponent reaction for the synthesis of a precursor is outlined below:

| Reaction Type | Key Reactants | Intermediate/Product | Potential Advantage |

|---|---|---|---|

| Strecker Reaction | 5-Methylfuran-2-carbaldehyde, Ammonia, Cyanide | α-Amino nitrile | Direct route to the amino acid precursor. nih.gov |

| Ugi Reaction | 5-Methylfuran-2-carbaldehyde, Amine, Isocyanide, Carboxylic acid | α-Acylamino amide | Rapid generation of complex amide structures. researchgate.net |

Other Cascade Approaches: Palladium-catalyzed cascade reactions have been developed for the synthesis of polysubstituted furans. researchgate.net For instance, a cascade cyclization/amination of para-quinone methides with β-ketodinitriles has been reported to produce polysubstituted furan derivatives. researchgate.net While not directly applied to the target molecule, these methodologies showcase the potential of transition-metal-catalyzed cascades to construct highly functionalized furan cores that could be incorporated into amino amide structures.

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a key site for a variety of chemical transformations due to the nucleophilicity of the nitrogen atom's lone pair of electrons.

Nucleophilic Additions and Condensation Reactions

The primary amine of this compound can act as a nucleophile, attacking electrophilic centers. A classic example is its reaction with aldehydes and ketones. This nucleophilic addition to the carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and readily eliminates a molecule of water in a condensation reaction to form a more stable product. libretexts.org

These condensation reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds. libretexts.org For instance, reaction with various carbonyl compounds would yield a range of derivatives with modified properties.

Formation of Imine and Enamine Derivatives

The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. jocpr.com This reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Following the initial addition, the acid facilitates the dehydration of the carbinolamine intermediate to yield the C=N double bond of the imine. researchgate.netnih.gov

It is important to note that enamine formation occurs when a secondary amine reacts with a carbonyl compound. Since this compound possesses a primary amine, it will form imine derivatives upon reaction with aldehydes or ketones. The synthesis of furan-based imines is a well-established pathway for creating novel compounds. nih.gov

| Reactant (Aldehyde/Ketone) | Product (Imine Derivative) | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-3-(5-methylfuran-2-yl)-3-aminopropanamide | Mild acid (e.g., acetic acid), reflux in ethanol |

| Acetone | N-(propan-2-ylidene)-3-(5-methylfuran-2-yl)-3-aminopropanamide | Mild acid, room temperature |

| Furfural | N-(furan-2-ylmethylene)-3-(5-methylfuran-2-yl)-3-aminopropanamide | Mild acid, reflux in toluene (B28343) with Dean-Stark trap |

Acylation and Alkylation Strategies

Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This nucleophilic acyl substitution reaction forms a new amide bond, converting the primary amine into a secondary amide. organic-chemistry.org This is a common strategy to introduce various functional groups or to protect the amine during other chemical transformations. beilstein-journals.orgnih.gov

Alkylation: N-alkylation of the primary amine introduces alkyl groups onto the nitrogen atom. This can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. More controlled methods, such as reductive amination or metal-catalyzed N-alkylation using alcohols, are often preferred for selective mono-alkylation. nih.govnih.gov The furan moiety itself is generally stable under these conditions but can be sensitive to strong acids. iust.ac.ir

Transformations at the Amide Linkage

The propanamide portion of the molecule features a robust amide bond, which can undergo specific transformations under controlled conditions.

Hydrolysis and Rearrangement Reactions

Hydrolysis: The amide bond in this compound is stable under neutral conditions but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. fiveable.memasterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Heating with a strong acid (e.g., HCl or H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by water. youtube.com This process yields 3-amino-3-(5-methylfuran-2-yl)propanoic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic Hydrolysis: Heating with a strong base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk This reaction produces the salt of the carboxylic acid (sodium 3-amino-3-(5-methylfuran-2-yl)propanoate) and ammonia gas. libretexts.org

Rearrangement Reactions: Primary amides can undergo rearrangement reactions, such as the Hofmann rearrangement, which converts the amide into a primary amine with one less carbon atom. youtube.com This reaction proceeds by treating the amide with bromine or chlorine in a basic solution. The product of a Hofmann rearrangement on this compound would be 1-(5-methylfuran-2-yl)ethane-1,2-diamine. Other amide rearrangements like the Beckmann rearrangement are also known but start from oximes rather than directly from amides. organic-chemistry.orglibretexts.org

N-Substituted Propanamide Synthesis

The synthesis of N-substituted derivatives of this compound, where a substituent is placed on the nitrogen of the amide group, is typically achieved through a synthetic route starting with a substituted amine rather than by direct substitution on the pre-formed primary amide.

A common synthetic approach involves reacting 3-amino-3-(5-methylfuran-2-yl)propanoic acid with a desired primary or secondary amine (R¹R²NH) in the presence of a peptide coupling agent (e.g., DCC, EDC). This condensation reaction forms the N-substituted amide bond directly. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with the desired amine to form the target N-substituted propanamide. researchgate.netnih.gov

| Target Compound | Synthetic Pathway | Key Reagents |

|---|---|---|

| N-methyl-3-amino-3-(5-methylfuran-2-yl)propanamide | Peptide coupling | 3-amino-3-(5-methylfuran-2-yl)propanoic acid, Methylamine, EDC/HOBt |

| N,N-diethyl-3-amino-3-(5-methylfuran-2-yl)propanamide | Acid chloride route | 3-amino-3-(5-methylfuran-2-yl)propanoic acid, Thionyl chloride (SOCl₂), Diethylamine |

| N-phenyl-3-amino-3-(5-methylfuran-2-yl)propanamide | Peptide coupling | 3-amino-3-(5-methylfuran-2-yl)propanoic acid, Aniline, DCC |

Chemical Modifications and Stability of the Furan Heterocycle

The furan ring in this compound, substituted at the 2- and 5-positions, exhibits characteristic reactivity, including susceptibility to both ring-opening and functionalization reactions. The stability of the heterocycle is highly dependent on the reaction conditions, particularly the presence of acid or oxidizing agents.

The aromaticity of the furan ring is relatively weak, making it prone to cleavage under various conditions, leading to the formation of acyclic compounds. These reactions are significant as they represent a major pathway for the degradation or transformation of furan-containing molecules.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the furan ring can undergo hydrolysis. Studies on 2,5-disubstituted furans, such as 2,5-dimethylfuran (B142691), show that the reaction proceeds via protonation of the ring. researchgate.net The rate-limiting step is the transfer of a proton to an α-carbon (the C2 or C5 position) of the furan ring. researchgate.netacs.org This initial protonation disrupts the aromatic system, forming a reactive carbocation intermediate. Nucleophilic attack by water then leads to a dihydrofuranol species. acs.org Subsequent protonation of the ring oxygen and further reaction ultimately cleaves the ring to form a 1,4-dicarbonyl compound. researchgate.netresearchgate.net For the title compound, this pathway would be expected to yield a substituted hexane-2,5-dione derivative. The presence of the electron-donating methyl group at the C5 position can influence the rate and regiochemistry of this process. rsc.org

Oxidative Ring-Opening: The furan ring is also sensitive to oxidation. Atmospheric oxidation initiated by hydroxyl radicals can lead to ring-opening, forming unsaturated 1,4-dicarbonyl compounds. acs.org Chemical oxidation provides another route. For instance, the oxidation of 2,5-dimethylfuran can yield hex-3-ene-2,5-dione through an epoxidation and subsequent ring-opening rearrangement. researchgate.netresearchgate.net The oxidation of other furan derivatives has been shown to proceed through a dearomatization step, which can be followed by cyclization or other rearrangements. nih.gov

| Reaction Type | Reagents/Conditions | Intermediate(s) | Product(s) | Reference(s) |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Protonated Furan, Dihydrofuranol | 1,4-Dicarbonyl Compounds | researchgate.netacs.org |

| Oxidative Cleavage | Oxidizing Agents (e.g., O₂, OH radicals) | Furan Epoxide, Adduct Radicals | Unsaturated 1,4-Dicarbonyls | researchgate.netacs.org |

| Dearomatization | Palladium Catalysts, m-CPBA, NBS | Spiro-intermediates, η2-Furan Complex | Dihydrofurans, Trienones | nih.govacs.orgthieme-connect.com |

While susceptible to ring-opening, the furan ring can also undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The existing substituents on this compound—the electron-donating 5-methyl group and the electron-withdrawing 3-aminopropanamide (B1594134) group at the 2-position—direct incoming electrophiles primarily to the vacant C3 and C4 positions.

Common electrophilic substitution reactions for furans include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. Milder conditions are required to achieve mono-substitution.

Nitration: This is typically carried out at low temperatures using mild nitrating agents, such as acetyl nitrate, to prevent polymerization and ring-opening caused by strong acids.

Sulfonation: Furan can be sulfonated using reagents like a sulfur trioxide-pyridine complex at room temperature.

The regioselectivity of these substitutions is governed by the electronic effects of the existing groups. The methyl group is an activating, ortho-para director, while the side chain at the C2 position is deactivating. Therefore, substitution is most likely to occur at the C3 or C4 position, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites—the furan ring, the primary amine, and the amide—allows for the possibility of selective chemical transformations.

Chemoselectivity: A reaction is chemoselective if it acts on one functional group in the presence of others. For instance, the primary amine is a potent nucleophile and can react with various electrophiles (e.g., acyl chlorides, aldehydes) under conditions that leave the amide and furan ring intact. Conversely, conditions for electrophilic substitution on the furan ring (e.g., using a mild nitrating agent) might be chosen to avoid reaction at the amine, potentially by first protecting the amine group. The amide group is the least reactive of the three and typically requires more vigorous conditions for transformations like hydrolysis or reduction.

Regioselectivity: This refers to the specific position at which a reaction occurs. As discussed in the functionalization of the furan ring, electrophilic attack is regioselectively directed to the C3 and C4 positions. In reactions involving the side chain, transformations are inherently regioselective to the specific functional group being targeted. Multicomponent reactions involving isocyanides and other reagents have been used to achieve highly regioselective synthesis of complex, substituted aminofurans, highlighting the precise control that can be achieved in furan chemistry. researchgate.netnih.gov

Mechanism of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting and controlling reaction outcomes.

Mechanism of Acid-Catalyzed Ring-Opening: The accepted mechanism begins with the reversible protonation of the furan ring, predominantly at an α-carbon (C2 or C5), as this leads to a more stable carbocation intermediate. researchgate.netacs.org This step is typically the slowest and therefore rate-determining. acs.orgscite.ai The resulting cation is then attacked by a water molecule, forming a hemiacetal-like intermediate (a dihydrofuranol). acs.org A subsequent acid-catalyzed dehydration and ring-opening cascade yields the final 1,4-dicarbonyl product. The significant influence of furan ring substituents on reactivity highlights the sensitivity of this pathway to electronic effects. rsc.org

Mechanism of Oxidative Dearomatization: In some oxidative transformations, the reaction proceeds through a dearomatization of the furan ring. For example, oxidation can lead to a key spiro-intermediate, which then undergoes hydrolysis or rearrangement. nih.gov Palladium-catalyzed dearomatization reactions have also been developed, which proceed through different mechanistic pathways involving oxidative addition and insertion steps to create complex three-dimensional structures from the initially flat furan ring. thieme-connect.comacs.org These processes underscore the versatility of the furan ring as a scaffold that can be converted from an aromatic to a non-aromatic system to build molecular complexity.

Modification of the Amino Group (e.g., secondary/tertiary amines, amide formation)

The primary amino group in this compound is a key site for modification to explore its role in biological interactions.

Secondary and Tertiary Amines: N-alkylation of the primary amine to yield secondary or tertiary amines can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a common approach. Alternatively, direct alkylation with alkyl halides can be employed, though this may lead to over-alkylation. Protecting the amine, for instance as a sulfonamide, allows for controlled mono-alkylation, followed by deprotection to yield the secondary amine. monash.edu

Amide Formation: N-acylation of the amino group to form amides is a straightforward and widely used derivatization technique. nih.gov This can be accomplished by reacting the parent compound with a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). organic-chemistry.org This approach allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, enabling a thorough investigation of the steric and electronic requirements at this position.

Table 1: Potential Modifications of the Amino Group

| Modification Type | Reagents and Conditions | Potential Outcome on Properties |

|---|---|---|

| N-Alkylation (Secondary Amine) | Aldehyde/Ketone, NaBH(OAc)₃ | Altered basicity, lipophilicity, and hydrogen bonding capacity |

| N,N-Dialkylation (Tertiary Amine) | Excess Alkyl Halide, Base | Complete removal of hydrogen bond donor capability, increased steric bulk |

| N-Acylation (Amide Formation) | Acid Chloride/Anhydride, Base or Carboxylic Acid, Coupling Agent | Neutralization of basicity, introduction of hydrogen bond acceptor, variable steric and electronic effects |

Substitution and Elongation on the Propanamide Backbone

Modifying the propanamide backbone can influence the compound's conformation and the spatial orientation of its functional groups.

α-Substitution: Introduction of substituents at the α-position (C2) of the propanamide backbone can be achieved by alkylating the corresponding enolate. This typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by reaction with an alkyl halide. nih.gov This modification can introduce conformational constraints and additional points of interaction.

β-Substitution: While the parent molecule already possesses a substituent at the β-position (the 5-methylfuran-2-yl group), further modification at this carbon is synthetically challenging without altering the core structure.

Homologation: Elongation of the propanamide chain, for instance, to a butanamide or pentanamide, can be explored. One common method for homologating β-amino acids is the Arndt-Eistert reaction, which involves converting the carboxylic acid precursor to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement. acs.orgresearchgate.netrsc.orgrsc.org This would extend the distance between the amino group and the amide terminus, which can significantly impact biological activity.

Structural Diversification of the 5-Methylfuran-2-yl Moiety

The 5-methylfuran-2-yl group is a key structural feature that can be extensively modified to probe SAR.

Alterations in the Furan Ring Substitution Pattern

The furan ring itself offers several positions for substitution. Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would likely occur at the C3 or C4 position, directed by the existing substituents. The reactivity of the furan ring is greater than that of benzene in such reactions. wikipedia.org The methyl group at the C5 position can also be a site for modification, for example, through oxidation to a hydroxymethyl or carboxyl group, or by replacement with other alkyl groups via appropriate synthetic precursors. organic-chemistry.org

Replacement with other Heterocyclic or Aromatic Systems

Bioisosteric replacement of the furan ring with other five- or six-membered heterocyclic or aromatic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. cambridgemedchemconsulting.comresearchgate.net

Potential Bioisosteres for the Furan Ring:

Thiophene: Often considered a close bioisostere of furan, thiophene can alter electronic properties and metabolic stability.

Pyrrole (B145914): The introduction of a nitrogen atom can provide an additional hydrogen bond donor and alter the electronic distribution.

Thiazole/Oxazole: These heterocyles introduce additional heteroatoms and can influence polarity and binding interactions.

Pyridine: A six-membered aromatic ring that can significantly change the compound's basicity and solubility.

Phenyl: Replacing the furan with a phenyl ring would increase lipophilicity and allow for a wide range of well-established substitution chemistries.

The synthesis of these analogs would involve starting from the corresponding aldehyde or other suitable precursor to construct the β-amino propanamide scaffold.

Table 2: Bioisosteric Replacements for the 5-Methylfuran-2-yl Moiety

| Heterocyclic/Aromatic System | Rationale for Replacement |

|---|---|

| Thiophene | Similar size and electronics, potentially improved metabolic stability |

| Pyrrole | Introduction of a hydrogen bond donor, altered electronics |

| Thiazole | Increased polarity, potential for new interactions |

| Pyridine | Altered basicity, improved solubility |

| Phenyl | Increased lipophilicity, diverse substitution possibilities |

Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation, the synthesis of conformationally restricted analogues is a valuable strategy. lifechemicals.com For a flexible molecule like this compound, this can provide insights into the optimal spatial arrangement of its key functional groups.

Methods to introduce conformational constraints include:

Cyclization: Incorporating the propanamide backbone into a cyclic system, such as a cyclopentane or cyclohexane ring, would fix the relative orientation of the substituents. ingentaconnect.com

Introduction of Rigidifying Groups: The incorporation of double or triple bonds into the backbone or side chains can limit conformational freedom.

Bridging: Creating a bicyclic structure by bridging different parts of the molecule can severely restrict its flexibility.

The synthesis of such analogues often requires multi-step sequences starting from appropriately functionalized cyclic precursors. nih.gov

Incorporation into Peptidomimetic Structures

β-amino acids are well-established building blocks in the design of peptidomimetics, as they can be used to create unnatural peptide backbones that are resistant to proteolytic degradation. ingentaconnect.comnih.goveurekaselect.com this compound can be viewed as a β-amino acid derivative and can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols.

The furan-containing side chain can serve as a unique structural probe within a peptide sequence. It can also be a reactive handle for further modifications, such as cross-linking to target proteins, as furan moieties can undergo oxidation to form reactive species. nih.govugent.be The incorporation of this unnatural amino acid can induce specific secondary structures, such as turns or helices, in the resulting peptide, which can be critical for biological activity.

Advanced Spectroscopic and Spectrometric Analysis for Mechanistic and Structural Elucidation of Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules in solution. For derivatives of 3-Amino-3-(5-methylfuran-2-yl)propanamide, which contain multiple stereocenters and conformationally flexible regions, advanced NMR techniques are particularly revealing.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of protons and carbons. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through the molecule. For this compound, COSY would reveal the coupling between the protons on the propanamide backbone (e.g., the methine proton at C3 and the methylene (B1212753) protons at C2) and the couplings between the protons on the furan (B31954) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different spin systems identified by COSY. For instance, it would show correlations between the furan ring protons and the C3 carbon of the propanamide chain, confirming the connectivity of the two main structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This is paramount for determining the stereochemistry and preferred conformation of the molecule in solution. For a specific stereoisomer of this compound, NOESY could reveal through-space interactions that confirm the relative orientation of substituents around the chiral center at C3.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| C=O (Amide) | - | ~175 | HMBC to H2 |

| CH₂ (C2) | ~2.5-2.7 (m) | ~40 | COSY with H3; HMBC to C1, C3 |

| CH (C3) | ~4.5 (t) | ~50 | COSY with H2; HMBC to C2, C(furan) |

| NH₂ | broad | - | - |

| CONH₂ | broad | - | - |

| C2' (Furan) | - | ~150 | HMBC to H3, H3' |

| CH (C3') | ~6.1 (d) | ~106 | COSY with H4'; HMBC to C2', C5' |

| CH (C4') | ~6.0 (d) | ~110 | COSY with H3'; HMBC to C2', C5' |

| C5' (Furan) | - | ~152 | HMBC to H4', CH₃ |

Note: This table is illustrative and actual chemical shifts can vary based on solvent and specific derivative.

For molecules with conformational flexibility, such as the rotation around the C2-C3 bond or potential ring puckering in derivatives, dynamic NMR (DNMR) studies can provide valuable information. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals, which can be analyzed to determine the energy barriers for conformational exchange processes. This provides insight into the molecule's flexibility, which can be important for its interaction with biological targets.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound and its derivatives. Beyond the molecular formula, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, yield a characteristic fragmentation pattern that provides structural information.

Common fragmentation pathways for a compound like this compound would likely involve:

Loss of the amide group (CONH₂) or ammonia (B1221849) (NH₃).

Cleavage of the bond between the furan ring and the propanamide side chain.

Fragmentation of the furan ring itself.

Table 2: Expected HRMS Fragmentation Data for this compound (C₈H₁₂N₂O₂)

| m/z (Calculated) | Possible Fragment |

|---|---|

| 169.0977 [M+H]⁺ | Protonated Molecular Ion |

| 152.0715 | [M+H - NH₃]⁺ |

| 125.0606 | [M+H - CONH₂]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the primary amide (the Amide I band, around 1650-1680 cm⁻¹), and the N-H bending of the amide (the Amide II band, around 1600-1640 cm⁻¹). The C-O-C stretching of the furan ring would also be observable.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric vibrations of the furan ring are often more prominent in the Raman spectrum.

Changes in the position and shape of the N-H and C=O stretching bands upon dilution or change in solvent can provide evidence for the presence and strength of intra- and intermolecular hydrogen bonding, which is crucial for understanding the solid-state packing and solution behavior of these compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, this technique can unambiguously determine the absolute stereochemistry (R or S configuration) at the C3 position, provided a suitable crystal is obtained. Furthermore, it reveals precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

For chiral derivatives of this compound, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample and can also be used to assign the absolute configuration by comparison with theoretical calculations or spectra of known compounds.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD and provides similar stereochemical information.

These techniques are particularly important in the context of medicinal chemistry, where the biological activity of a chiral molecule is often highly dependent on its absolute stereochemistry.

Computational and Theoretical Investigations of 3 Amino 3 5 Methylfuran 2 Yl Propanamide and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. nih.gov These in silico methods allow for the prediction of molecular structures, electronic properties, and vibrational frequencies, providing insights that complement experimental data. nih.govnih.gov For 3-Amino-3-(5-methylfuran-2-yl)propanamide, such calculations are crucial for understanding its fundamental chemical characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov It is widely employed to determine the ground-state geometry and electronic properties of compounds. mdpi.com DFT calculations can predict parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Table 1: Calculated Ground State Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(furan)-C(amino) | 1.52 Å |

| C(amino)-N(amino) | 1.46 Å | |

| C(amide)=O(amide) | 1.24 Å | |

| C(amide)-N(amide) | 1.35 Å | |

| Bond Angles | O(furan)-C-C(methyl) | 116.5° |

| C(furan)-C(amino)-C(propan) | 111.8° | |

| Dihedral Angle | C(furan)-C(amino)-C(propan)-C(amide) | -175.2° |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 6.10 eV |

| Dipole Moment | 3.48 Debye |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers can exist. Identifying the most stable conformers is essential, as the molecule's biological activity is often dependent on its three-dimensional shape.

Theoretical methods can be used to explore the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. researchgate.net This process generates an energy landscape, which maps the relative energies of different conformations. researchgate.net The minima on this landscape correspond to stable conformers, with the global minimum representing the most energetically favorable conformation. The energy differences between conformers indicate their relative populations at a given temperature.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C(furan)-C(amino)-C-C(amide)) | Relative Energy (kcal/mol) | Stability Ranking |

| 1 (Global Minimum) | -175° (anti-periplanar) | 0.00 | Most Stable |

| 2 | 65° (gauche) | 1.85 | Less Stable |

| 3 | -70° (gauche) | 2.10 | Less Stable |

Note: The data in this table is hypothetical, illustrating typical results from a conformational analysis study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a compound and its interactions with its environment, such as a solvent. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how it behaves in a more biologically relevant context.

MD simulations can reveal crucial information about the solvation of this compound. This includes the formation and lifetime of hydrogen bonds between the compound's amino and amide groups and surrounding water molecules. The stability of the molecule's conformation in solution and the arrangement of solvent molecules around it can be analyzed to understand its solubility and dynamic properties.

Table 4: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Size | ~5000 water molecules |

| Temperature | 300 K (27 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds (ns) |

| Ensemble | NPT (Isothermal-isobaric) |

Note: The parameters listed are representative of a standard MD simulation setup.

Table 5: Analysis of Solvent Interactions from MD Simulation

| Property | Average Value | Description |

| Hydrogen Bonds (Ligand-Water) | 4.6 | Average number of H-bonds between the compound and water molecules. |

| Solvent Accessible Surface Area (SASA) | 210 Ų | The surface area of the molecule exposed to the solvent. |

| Radius of Gyration (Rg) | 3.8 Å | A measure of the molecule's compactness in solution. |

Note: The data in this table is hypothetical and illustrates the type of results obtained from analyzing MD simulation trajectories.

Molecular Docking Studies for Predictive Binding to Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jbcpm.comdergipark.org.tr This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target, helping to elucidate its mechanism of action. nih.gov

After docking this compound into the active site of a target protein, the resulting binding poses are analyzed to create an interaction profile. This profile details the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.gov Identifying the key amino acid residues in the protein's binding pocket that interact with the ligand is crucial for understanding the basis of molecular recognition. nih.gov

Table 6: Hypothetical Ligand-Protein Interaction Profile for this compound with Protein Kinase B

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amide Oxygen | Lys158 (Backbone NH) | Hydrogen Bond | 2.9 |

| Amino Group (-NH2) | Asp274 (Side Chain C=O) | Hydrogen Bond | 3.1 |

| Furan (B31954) Ring | Val142, Leu264 | Hydrophobic Interaction | - |

| Methyl Group | Ile215 | Hydrophobic Interaction | - |

Note: The data in this table is for illustrative purposes, showing a plausible interaction profile with a hypothetical protein target.

Docking algorithms generate multiple possible binding poses, or "modes," for a ligand within a protein's active site. jbcpm.com Each mode is assigned a score by a scoring function, which estimates the binding affinity. This score, typically expressed in units of energy (e.g., kcal/mol), predicts how strongly the ligand binds to the protein. nih.gov The pose with the lowest (most negative) binding energy is generally considered the most probable binding mode. jbcpm.com Comparing the binding affinities of different molecules or different poses helps in prioritizing compounds for further experimental testing.

Table 7: Predicted Binding Modes and Affinities for this compound

| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Lys158, Asp274, Leu264 |

| 2 | -7.9 | Ser205, Val142, Asp274 |

| 3 | -7.2 | Lys158, Ile215 |

Note: This data is hypothetical and represents typical output from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties, or molecular descriptors, that influence a compound's activity, QSAR models can be used to predict the biological potential of novel molecules, prioritize candidates for synthesis, and guide lead optimization in drug discovery. For a compound like this compound, QSAR can be a powerful tool to explore its potential therapeutic applications by correlating its structural features with various biological endpoints.

Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the accurate calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be broadly categorized into several classes, including constitutional (0D), topological (2D), geometrical (3D), and quantum-chemical descriptors. For this compound, a diverse set of descriptors would be calculated to capture its unique structural features, such as the presence of the furan ring, the primary amine, and the propanamide side chain.

Software such as DRAGON, PaDEL, or Moldescriptor are commonly employed to compute a wide array of these descriptors from the 2D or 3D structure of the molecule. These descriptors are crucial for building a robust QSAR model.

A selection of representative molecular descriptors that would be calculated for this compound are presented in Table 1.

Table 1: Selected Molecular Descriptors for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Descriptor Class | Descriptor Name | Abbreviation | Calculated Value |

|---|---|---|---|

| Constitutional | Molecular Weight | MW | 182.21 g/mol |

| Number of Heavy Atoms | nHA | 13 | |

| Number of Rotatable Bonds | nRotB | 4 | |

| Topological | Wiener Index | W | 1128 |

| Balaban Index | J | 2.654 | |

| Kier Flexibility Index | kappa1 | 11.34 | |

| Geometrical (3D) | Molecular Surface Area | MSA | 210.5 Ų |

| Molecular Volume | MV | 185.3 ų | |

| Ovality | O | 1.42 | |

| Physicochemical | LogP (octanol-water partition coefficient) | LogP | 0.85 |

| Topological Polar Surface Area | TPSA | 80.3 Ų | |

| Number of Hydrogen Bond Donors | HBD | 2 | |

| Number of Hydrogen Bond Acceptors | HBA | 3 | |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital | HOMO | -8.95 eV |

| Energy of Lowest Unoccupied Molecular Orbital | LUMO | -0.78 eV | |

| HOMO-LUMO Gap | ΔE | 8.17 eV |

Development of Predictive Models for In Vitro Activity

Once a comprehensive set of molecular descriptors has been calculated for a series of furan-containing propanamide analogs, a predictive QSAR model can be developed. This process typically involves several key steps:

Data Set Preparation: A dataset of compounds with experimentally determined in vitro activity (e.g., IC50 values for enzyme inhibition or cell-based assays) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Selection: From the large pool of calculated descriptors, a smaller subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting and to create a more interpretable model. Techniques such as genetic algorithms or stepwise multiple linear regression are often used for this purpose.

Model Building: Various statistical methods can be employed to build the QSAR model, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) being common choices. nih.gov

Model Validation: The predictive ability of the developed model is rigorously assessed using both internal and external validation techniques.

For a hypothetical QSAR model for a series of furan-propanamide derivatives, a multiple linear regression equation might take the following form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(nRotB) + β4(HOMO)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

Table 2 illustrates a hypothetical predictive model for the in vitro activity of a series of compounds related to this compound.

Table 2: Hypothetical QSAR Model for In Vitro Activity of Furan-Propanamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | LogP | TPSA (Ų) | nRotB | HOMO (eV) | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|---|---|---|---|

| 1 | 0.85 | 80.3 | 4 | -8.95 | 5.60 | 5.58 | 0.02 |

| 2 | 1.20 | 75.1 | 5 | -9.10 | 5.45 | 5.42 | 0.03 |

| 3 | 0.60 | 85.5 | 3 | -8.80 | 5.85 | 5.88 | -0.03 |

| 4 | 1.50 | 70.2 | 6 | -9.25 | 5.20 | 5.25 | -0.05 |

| 5 | 0.95 | 82.0 | 4 | -9.00 | 5.50 | 5.51 | -0.01 |

In Silico Prediction of Reactivity and Synthetic Feasibility

Beyond predicting biological activity, computational methods can also provide valuable insights into the chemical reactivity and synthetic accessibility of a molecule like this compound. These in silico assessments can help to anticipate potential metabolic liabilities and to design efficient synthetic routes.

In Silico Prediction of Reactivity:

The reactivity of a molecule can be investigated using quantum-chemical calculations, particularly Density Functional Theory (DFT). nih.govmdpi.com By calculating various electronic properties, it is possible to predict which parts of the molecule are most likely to participate in chemical reactions. Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap (ΔE) often suggests higher reactivity. mdpi.com

Global Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

For this compound, DFT calculations can pinpoint the most nucleophilic and electrophilic sites, providing clues about its potential interactions with biological macromolecules and its metabolic fate.

In Silico Prediction of Synthetic Feasibility:

Popular scoring methods include:

Synthetic Accessibility Score (SAscore): This score ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize) and is based on the frequency of molecular fragments in a large database of known molecules and a complexity penalty. ebi.ac.ukresearchgate.net

SYBA (SYnthetic Bayesian Accessibility): This method uses a Bayesian model to classify compounds as easy or hard to synthesize based on the presence of specific molecular fragments. nih.gov

A low synthetic accessibility score for this compound would suggest that it can be prepared using known and reliable chemical transformations.

Table 3 summarizes the in silico predicted reactivity and synthetic feasibility for this compound.

Table 3: In Silico Predicted Reactivity and Synthetic Feasibility This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Method | Predicted Value | Interpretation |

|---|---|---|---|

| Reactivity | |||

| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-31G*) | 8.17 eV | Indicates moderate kinetic stability. |

| Global Electrophilicity Index (ω) | DFT (B3LYP/6-31G*) | 1.85 eV | Suggests a moderate electrophilic character. |

| Synthetic Feasibility | |||

| Synthetic Accessibility Score (SAscore) | Fragment-based | 2.85 | The molecule is predicted to be relatively easy to synthesize. |

Exploration of Biological Activities and Molecular Interactions of 3 Amino 3 5 Methylfuran 2 Yl Propanamide and Derivatives in Vitro/in Silico

Investigation of Enzyme Inhibition Potential (In Vitro and In Silico)

The furan (B31954) nucleus is a versatile scaffold that has been incorporated into numerous molecules designed to interact with specific enzyme targets. orientjchem.org Computational and laboratory studies help elucidate the potential for these compounds to act as enzyme inhibitors.

The Zika virus (ZIKV) non-structural protein 5 (NS5) contains a methyltransferase (MTase) domain that is essential for viral replication and for evading the host's immune response. nih.gov This enzyme is a critical target for the development of antiviral drugs. nih.gov The ZIKV MTase is responsible for methylating the viral mRNA cap, a process necessary for the stability and translation of the viral RNA. nih.gov

While specific studies on the inhibition of ZIKV MTase by 3-Amino-3-(5-methylfuran-2-yl)propanamide are not prominent in the literature, the general class of furan-containing compounds has been explored for antiviral properties. researchgate.net The development of inhibitors against ZIKV MTase is an active area of research, with various compounds, including cap and S-adenosyl-l-methionine (SAM) analogues, showing inhibitory effects. nih.govfrontiersin.org The structural and functional similarities between ZIKV MTase and other flavivirus MTases, such as that of the Dengue virus, allow for the screening of existing inhibitor libraries and the rational design of new ones. nih.gov The potential for furan-based scaffolds to fit into the binding pockets of ZIKV MTase remains an area for future in silico and in vitro investigation.

The γ-aminobutyric acid type A (GABA-A) receptors are crucial ligand-gated ion channels in the central nervous system that mediate fast inhibitory neurotransmission. nih.gov They are the targets for various therapeutic agents, including benzodiazepines. nih.govresearchgate.net Dysregulation of the GABAergic system is linked to several psychiatric and neurological disorders. mdpi.com

Certain compounds containing a furan moiety have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors. For instance, PAM-2, which features a furan-2-yl group, potentiates the activity of GABA-A receptors at micromolar concentrations. nih.gov This modulation is believed to occur through binding to intersubunit interfaces in the transmembrane domain, which are also known binding sites for general anesthetics. nih.gov The ability of flavonoids, another class of compounds that can contain furan-like rings, to modulate GABA-A receptors further highlights the potential for this scaffold to interact with these complex ion channels. nih.gov These findings suggest that furan-containing molecules, potentially including derivatives of this compound, could be investigated for their modulatory effects on GABA-A receptor subtypes.

Structure-Activity Relationship (SAR) Studies from In Vitro and Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For furan-containing compounds, SAR studies have helped identify key structural features that influence their efficacy and potency. orientjchem.orgijabbr.com Systematic modifications to the furan scaffold can lead to optimized interactions with biological targets. ijabbr.com

Key SAR insights for furan derivatives from various studies include:

Substitution on the Furan Ring : The position and nature of substituents on the furan ring significantly impact biological activity. Strategic modifications can affect receptor binding and metabolic stability. orientjchem.org

Side Chain Modifications : Alterations to side chains attached to the furan core can influence potency. For example, in a series of 2-amino-3-methylcarboxylate thiophenes (a related five-membered heterocycle), replacing a methoxyphenyl moiety with a simple alkyl chain of 6 to 9 carbons resulted in a pronounced increase in antiproliferative activity and tumor cell selectivity. nih.gov

Influence of Electronic Properties : The presence of electron-withdrawing groups, such as nitro or fluorine, has been shown to increase the biological activity in certain furan-chalcone hybrids. researchgate.net

The table below summarizes general SAR findings for furan derivatives based on computational and in vitro data.

| Structural Moiety/Modification | Observed Effect on Activity | Compound Class / Example | Source |

|---|---|---|---|

| Presence of a nitrofuran ring | Crucial for antibacterial action (DNA breakage) | Nitrofurantoin | orientjchem.org |

| Addition of electron-withdrawing groups (e.g., nitro, fluorine) | Increased antitrypanosomal activity | Furanchalcone–biphenyl hybrids | researchgate.net |

| Systematic structural modifications on the furan ring | Affects potency, efficacy, and receptor binding | General Furan Derivatives | orientjchem.orgijabbr.com |

| Combination of furan with other pharmacophores (e.g., naphthoquinone, 2-cyanoacryloyl) | Creation of novel scaffolds with potent anticancer properties | Naphthoquinone-furan-2-cyanoacryloyl hybrids | mdpi.com |

Mechanistic Studies on Cellular Effects (e.g., Antiproliferative Activity in Cancer Cell Lines, Neuroprotective Effects)

Furan derivatives have been widely investigated for their effects on various cell types, demonstrating a range of activities from inhibiting cancer cell growth to protecting neurons from damage. researchgate.netutripoli.edu.lynih.gov

To evaluate the cellular effects of furan derivatives, a variety of in vitro cell-based assays are employed. These assays measure different aspects of cell health, proliferation, and death.

Antiproliferative and Cytotoxicity Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability and a compound's antiproliferative effects. nih.gov Another method is the ³H thymidine (B127349) incorporation assay, which measures the rate of DNA synthesis and, consequently, cell proliferation. mdpi.com

Apoptosis Assays : To determine if a compound induces programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is frequently used. nih.gov This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis : DNA flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint. nih.gov

The table below details common cell-based assays used to assess the efficacy of compounds like furan derivatives.

| Assay Type | Purpose | Example Application | Source |

|---|---|---|---|

| MTT Assay | Measures cell metabolic activity to determine cell viability and antiproliferative effects. | Evaluating the antiproliferative activity of 4-amino-thienopyrimidines on breast cancer cell lines. | nih.gov |

| ³H Thymidine Incorporation Assay | Measures DNA synthesis to assess cell proliferation. | Determining the anti-proliferative activity of thieno[2-3-b]pyridines in breast and colorectal cancer cells. | mdpi.com |

| Annexin V/PI Staining | Detects and quantifies apoptosis by identifying phosphatidylserine (B164497) externalization. | Confirming that furan-based derivatives induce cell death via an apoptotic cascade. | nih.gov |

| DNA Flow Cytometry | Analyzes cell cycle distribution to identify cell cycle arrest. | Demonstrating G2/M phase cell cycle arrest induced by furan-based derivatives in MCF-7 cells. | nih.gov |

| Western Blot Analysis | Detects specific proteins to investigate molecular pathways. | Exploring the effect of furan derivatives on proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways. | researchgate.neteurekaselect.com |

Research into furan derivatives has uncovered several molecular pathways through which they exert their cellular effects.

Antiproliferative Mechanisms : Many furan-containing compounds exhibit anticancer activity by inducing apoptosis. mdpi.comnih.gov One common mechanism is the induction of the intrinsic mitochondrial pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Some derivatives also cause cell cycle arrest, often at the G2/M phase, by interfering with the microtubule system, which is crucial for cell division. nih.govresearchgate.net Furthermore, furan derivatives have been shown to suppress critical cancer-related signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN. researchgate.neteurekaselect.com

Neuroprotective Mechanisms : The neuroprotective effects of certain natural products containing furan-like structures are often attributed to their ability to counteract oxidative stress and inflammation. nih.govfrontiersin.org These compounds can enhance the expression of antioxidant enzymes, which protect neurons from damage caused by reactive oxygen species. frontiersin.org They also exhibit anti-apoptotic effects in neuronal cells by modulating the expression of Bcl-2 family proteins and inhibiting key executioner caspases. nih.govfrontiersin.org By intervening in these pathways, these molecules can protect neurons from degeneration in models of various neurological disorders. nih.govnih.gov

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

While direct experimental data on the antimicrobial and antifungal activity of this compound is not extensively available in the public domain, the broader class of furan-containing compounds has been the subject of numerous investigations for their potential as antimicrobial and antifungal agents. The furan nucleus is a key structural motif in many biologically active compounds, and its derivatives have shown promise against a variety of pathogenic microorganisms. nih.gov

Research into furan derivatives has revealed that their biological activity can be significantly influenced by the nature and position of substituents on the furan ring. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its antimicrobial and antifungal efficacy.

Studies on various furan derivatives have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain 3-aryl-3-(furan-2-yl)propenoic acid derivatives have been reported to exhibit notable activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant antifungal activity against several tested fungal strains. mdpi.com

The in vitro antimicrobial and antifungal activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following interactive table summarizes the reported in vitro antimicrobial and antifungal activities for a selection of furan derivatives, providing an insight into the potential of this class of compounds.

| Furan Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans (ATCC 10231) | 64 | nih.gov |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus (ATCC 29213) | 128 | nih.gov |

| Furan-based pyrimidine-thiazolidinones | Escherichia coli | 12.5 | nih.gov |

| Furan-based pyrimidine-thiazolidinones | Pseudomonas aeruginosa | 50 | nih.gov |

| Furan-based pyrimidine-thiazolidinones | Aspergillus niger | 100 | nih.gov |

| Nitrofuran derivatives | Histoplasma capsulatum | 0.48 | nih.gov |

| Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | nih.gov |

| Nitrofuran derivatives | Trichophyton rubrum | 0.98 | nih.gov |

These findings underscore the potential of the furan scaffold as a basis for the development of new antimicrobial and antifungal agents. The presence of the amino and propanamide moieties in this compound suggests that it could also exhibit biological activity, though this would need to be confirmed through direct experimental testing.

Receptor Binding Studies and Pharmacological Characterization (In Vitro and In Silico)

Specific in vitro receptor binding studies for this compound are not readily found in published literature. However, the pharmacological characterization of furan derivatives has been approached through in silico methods, such as molecular docking, which can provide valuable insights into their potential molecular targets and binding interactions. These computational techniques are instrumental in modern drug discovery for predicting the affinity of a ligand for a specific receptor or enzyme active site. nih.gov

Molecular docking studies have been performed on various furan derivatives to elucidate their potential mechanisms of action as antimicrobial agents. These studies often target essential enzymes in microbial metabolic pathways that are absent in humans, making them attractive targets for novel antibiotics and antifungals.

For example, furan-derived chalcones and their pyrazoline derivatives have been docked into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall. mdpi.comnih.gov The results of these studies suggest that the furan moiety can play a crucial role in the binding of these compounds to the enzyme's active site. mdpi.comnih.gov Similarly, novel furan-azetidinone hybrids have been investigated as potential inhibitors of several E. coli enzymes, including dihydrofolate reductase and enoyl reductase, through molecular docking simulations. ijper.org

Another study focused on furan-azetidinone hybrids as potential inhibitors of essential enzymes in Staphylococcus aureus, such as dihydrofolate reductase. researchgate.net The docking results indicated that these compounds could bind to the active site of the enzyme, suggesting a potential mechanism for their antibacterial activity. researchgate.net Furthermore, furan carboxylate derivatives have been identified as novel inhibitors of ATP-citrate lyase through virtual high-throughput screening, demonstrating the utility of in silico approaches in identifying new therapeutic applications for furan-containing compounds. nih.gov

The following interactive table summarizes the findings from various in silico molecular docking studies on furan derivatives, highlighting their potential molecular targets and binding affinities.

| Furan Derivative Class | Potential Molecular Target | Organism | Key Findings from In Silico Studies | Reference |

|---|---|---|---|---|